molecular formula C9H12O2 B029802 4-Methoxyphenethyl alcohol CAS No. 702-23-8

4-Methoxyphenethyl alcohol

Cat. No. B029802
CAS RN: 702-23-8
M. Wt: 152.19 g/mol
InChI Key: AUWDOZOUJWEPBA-UHFFFAOYSA-N
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Description

4-Methoxyphenethyl alcohol is a natural product found in Amorphophallus albispathus, Mimusops elengi, and other organisms . It is an aromatic alcohol and is the major component in the anise-like odor produced by Amorphophallus .


Synthesis Analysis

The synthesis of 4-Methoxyphenethyl alcohol involves several steps. One method involves the reaction of p-methoxy phenylacetic acid with sodium borohydride and boron trifluoride etherate in tetrahydrofuran at room temperature . The reaction yields nearly colorless oil methoxybenzyl alcohol with a yield of 98.3% .


Molecular Structure Analysis

The molecular formula of 4-Methoxyphenethyl alcohol is C9H12O2 . The IUPAC name is 2-(4-methoxyphenyl)ethanol . The InChI is InChI=1S/C9H12O2/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5,10H,6-7H2,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Methoxyphenethyl alcohol are not detailed in the search results, it’s known that this compound can inhibit the protein, RNA, and DNA synthesis in Escherichia coli .


Physical And Chemical Properties Analysis

4-Methoxyphenethyl alcohol is a solid at 20 degrees Celsius . Its molecular weight is 152.19 g/mol . The compound is white to light yellow in color .

Scientific Research Applications

Oxidation and Catalysis

4-Methoxyphenethyl alcohol has been utilized in the oxidation of primary alcohols to carboxylic acids, catalyzed by TEMPO and bleach. This process is significant for waste disposal and understanding catalytic cycles in organic syntheses (Zhao et al., 2005).

α-Glucosidase Inhibition

A derivative of 4-methoxyphenethyl alcohol, specifically 4-methoxyphenethyl (E)-3-(o-tolyl)acrylate, showed significant α-glucosidase inhibition activity, surpassing the standard drug acarbose. This discovery holds potential for diabetes treatment and understanding enzyme inhibition mechanisms (Santoso et al., 2022).

Protective Group in Organic Synthesis

4-Methoxyphenethyl ethers are used as protecting groups in organic synthesis. FeCl3 has been found effective in catalyzing the deprotection of methoxyphenylmethyl-type ethers, leading to the production of oligomeric derivatives and alcohols (Sawama et al., 2015).

Electrolysis in Organic Chemistry

4-Methoxybenzyl alcohol, closely related to 4-methoxyphenethyl alcohol, has been used in paired electrolysis studies. This research demonstrated the synthesis of valuable chemicals like 4-methoxybenzaldehyde with no waste, showcasing efficient use in organic reaction chemistry (Sherbo et al., 2018).

Pest Attractant

In pest management, 4-methoxyphenethyl alcohol has been added to lures for the European corn borer, significantly increasing catches. This application provides an efficient method for pest detection and monitoring (Tóth et al., 2017).

Photocatalysis

In photocatalytic oxidation, derivatives of benzyl alcohol, such as 4-methoxybenzyl alcohol, have been oxidized into corresponding aldehydes using TiO2 photocatalysts under O2 atmosphere. This process, involving both UV-light and visible light, is crucial for understanding photocatalytic reactions (Higashimoto et al., 2009).

Biocatalysis

4-Methoxyphenethyl alcohol has been synthesized from 4-methoxyacetophenone using Lactobacillus senmaizuke as a biocatalyst. Optimization of this process is vital for the production of drug intermediates like antihistamines (Kavi et al., 2021).

Future Directions

4-Methoxyphenethyl alcohol has been used in the preparation of 4-(2-iodoethyl)phenol by refluxing it with 47% hydriodic acid . It may also be used in the preparation of certain tetrahydroquinoline derivatives . These applications suggest potential future directions for research and development involving this compound.

properties

IUPAC Name

2-(4-methoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5,10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWDOZOUJWEPBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5041518
Record name 4-Methoxybenzeneethanol
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Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxyphenethyl alcohol

CAS RN

702-23-8
Record name 2-(4-Methoxyphenyl)ethanol
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Record name 4-Methoxybenzeneethanol
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Record name 702-23-8
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Record name Benzeneethanol, 4-methoxy-
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Record name 4-Methoxybenzeneethanol
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Record name p-methoxyphenethyl alcohol
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Record name 4-METHOXYPHENETHYL ALCOHOL
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 100 g (0.60 mol) of p-methoxyphenylacetic acid in ether is introduced into a 4 l reactor, under nitrogen, which contains 28 g (0.74 mol) of lithium aluminum hydride and 600 ml of anhydrous ether. The mixture is heated under reflux for 3 hours and then cooled in a bath of ice and salt and the excess hydride is removed by cautiously adding 25 ml of water, followed by 25 ml of 15% strength NaOH and, finally, 20 ml of water. The white precipitate is removed by filtration, and after evaporation of the ether, 80 g of an oil are obtained. This oil, when distilled under 0.07 mm Hg at a temperature of 115° C., gives 77 g of 2-(p-methoxyphenyl)-ethan-1-ol. Yield: 85%.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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